

In-Depth Technical Guide: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the bifunctional linker, **2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)**. It is designed to support researchers and professionals in drug development and life sciences by detailing the molecule's properties, applications, and relevant experimental procedures.

Core Molecular Data

2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) is a valuable tool in bioconjugation and targeted therapies. Its structure incorporates a biotin moiety for high-affinity binding to streptavidin or avidin, a short polyethylene glycol (PEG) spacer to enhance solubility, and two terminal carboxylic acid groups for covalent attachment to other molecules.

Property	Value
Molecular Weight	461.53 g/mol [1] [2] [3] [4] [5]
Chemical Formula	C ₁₉ H ₃₁ N ₃ O ₈ S [1] [2] [3]
CAS Number	2086689-02-1 [1] [2]
Alternate Name	2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane [1] [3] [4] [5]
Primary Application	PEG-based PROTAC (Proteolysis Targeting Chimera) Linker [1] [2] [6]

Key Applications in Research and Drug Development

The unique trifunctional nature of **2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)** lends itself to several advanced applications in biotechnology and pharmaceutical development.

- PROTAC Development:** This molecule is primarily utilized as a linker in the synthesis of PROTACs. [\[1\]](#)[\[2\]](#)[\[6\]](#) PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. [\[1\]](#)[\[2\]](#) The two carboxylic acid groups on the linker allow for conjugation to a ligand for the target protein and a ligand for an E3 ligase.
- Bioconjugation and Labeling:** The biotin group serves as a high-affinity tag for detection, purification, and immobilization. [\[5\]](#) The carboxylic acid groups can be activated (e.g., using EDC/NHS chemistry) to react with primary amines on proteins, peptides, or other biomolecules, creating stable amide bonds. [\[7\]](#)
- Surface Immobilization for Single-Molecule Studies:** Biotinylated molecules can be immobilized on streptavidin-coated surfaces for various single-molecule imaging techniques. [\[8\]](#)[\[9\]](#)[\[10\]](#) This linker can be used to attach a molecule of interest to a surface, facilitating the study of protein-protein or protein-nucleic acid interactions. [\[8\]](#)[\[9\]](#)

Experimental Protocols

While specific protocols for **2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)** are not widely published, the following are detailed, adaptable methodologies for common applications of similar biotin-PEG-acid linkers.

Protocol 1: General Protein Biotinylation via Amine Coupling

This protocol describes the biotinylation of a protein with free primary amine groups (e.g., lysine residues) using a biotin-PEG-acid linker.

Materials:

- Protein of interest
- **2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)**
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
- N-hydroxysuccinimide (NHS)
- Amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Reaction Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
- Desalting column or dialysis cassette for buffer exchange

Procedure:

- **Protein Preparation:** Dissolve the protein to be biotinylated in the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (like Tris or glycine) as they will compete in the reaction.
- **Linker Activation:**
 - Immediately before use, dissolve the biotin-PEG-acid linker, EDC, and NHS in the Amine-free buffer.

- The carboxylic acid groups on the PEG linker can be activated by adding appropriate amounts of EDC and NHS to the linker solution and reacting for 15 minutes at room temperature.
- Biotinylation Reaction:
 - Add the activated biotin-PEG-acid solution to the protein solution. A 10-20 fold molar excess of the biotinylation reagent over the protein is a common starting point.[\[11\]](#) Dilute protein solutions may require a higher molar excess.
 - Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[\[11\]](#)
- Purification: Remove unreacted biotinylation reagent and byproducts by desalting the biotinylated protein using a dialysis cassette or a gel filtration column (e.g., Sephadex G-25). [\[11\]](#)
- Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.

Protocol 2: Surface Immobilization of Biotinylated Molecules for Imaging

This protocol outlines the preparation of a PEG-passivated surface and the subsequent immobilization of a biotinylated molecule for single-molecule imaging.

Materials:

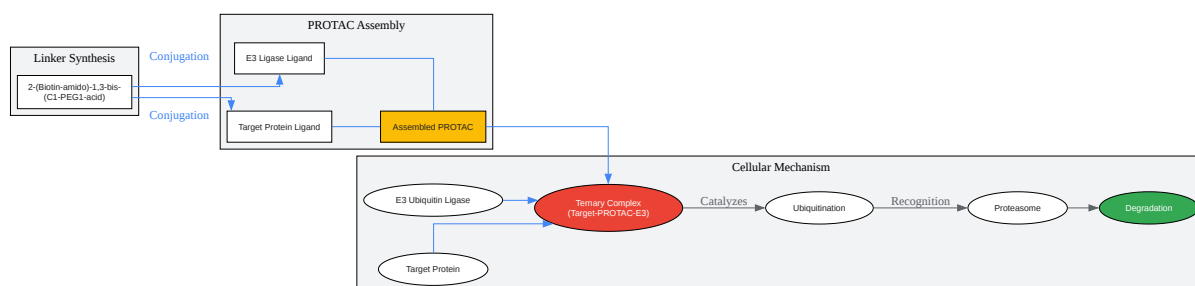
- Quartz or glass microscope slides and coverslips
- Biotin-PEG and mPEG (methoxy-PEG) with a reactive group (e.g., NHS-ester)
- Streptavidin or NeutrAvidin
- Biotinylated molecule of interest
- Buffer T50 (10 mM Tris-HCl, pH 8.0, 50 mM NaCl)
- Epoxy glue

Procedure:

- **Surface Cleaning and Functionalization:** Thoroughly clean the quartz or glass slides and coverslips. Functionalize the surface with amine groups using a method like Vectabond treatment or by coating with aminopropyltriethoxysilane (APTES).
- **PEGylation (Surface Passivation):**
 - Prepare a solution containing a mixture of mPEG-NHS and Biotin-PEG-NHS (e.g., a 99:1 molar ratio) in a suitable buffer like 0.1 M sodium bicarbonate (pH 8.5).
 - Apply this solution to the amine-functionalized surface and incubate in a humid chamber for at least 2 hours to allow the PEG molecules to covalently attach to the surface amines.
 - Rinse the surface extensively with deionized water to remove unbound PEG and then dry with nitrogen.[\[9\]](#)
- **Flow Chamber Assembly:** Assemble a flow chamber using the PEGylated slide and coverslip with double-sided tape, and seal the edges with epoxy glue.[\[8\]](#)
- **Streptavidin Coating:**
 - Introduce a solution of 0.1 mg/mL Streptavidin or NeutrAvidin in T50 buffer into the flow chamber.[\[8\]](#)
 - Incubate for 1 minute to allow the streptavidin to bind to the biotin on the PEGylated surface.[\[8\]](#)
 - Wash the chamber with T50 buffer to remove unbound streptavidin.[\[8\]](#)
- **Immobilization of Biotinylated Molecule:**
 - Introduce a dilute solution (e.g., pM concentration) of your biotinylated molecule into the streptavidin-coated chamber.
 - After a short incubation (e.g., 1-5 minutes), wash the chamber with buffer to remove unbound molecules. The surface is now ready for single-molecule imaging.

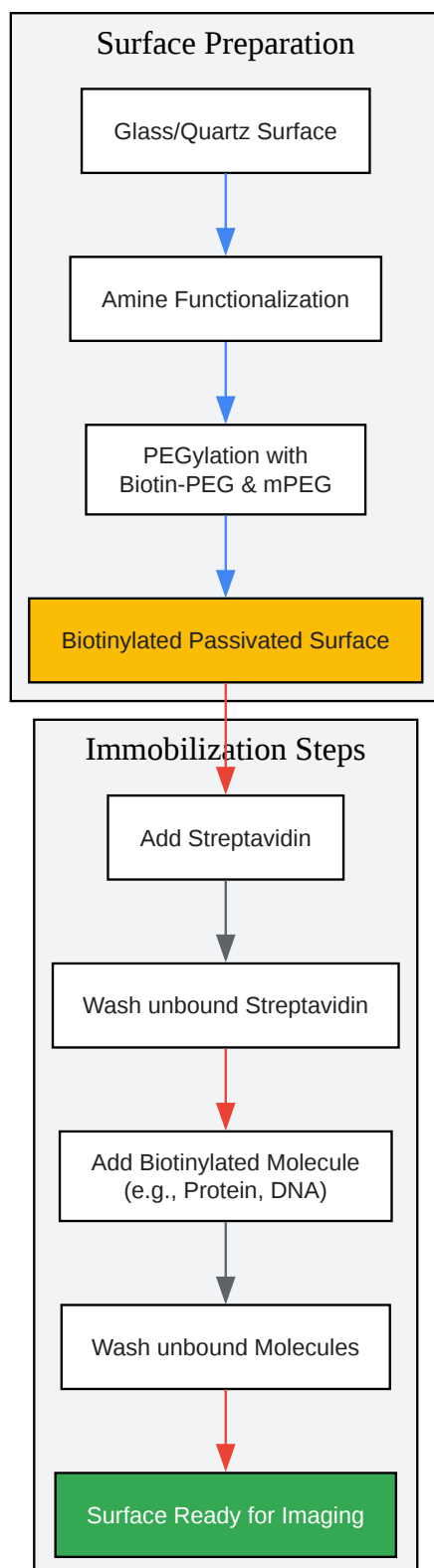
Visualizations

The following diagrams illustrate key workflows involving biotin-PEG linkers.



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Caption: Workflow for PROTAC synthesis and mechanism of action.



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Caption: Workflow for surface immobilization via biotin-streptavidin linkage.

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References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2-(Biotin-amido)-1,3-bis(carboxylethoxy)propane_2086689-02-1_新研博美 [xinyanbm.com]
- 4. PEG Acid | BroadPharm [broadpharm.com]
- 5. Biotin PEG, Biotinylation Reagents | BroadPharm [broadpharm.com]
- 6. 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid) - Immunomart [immunomart.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Surface Passivation for Single-molecule Protein Studies [jove.com]
- 9. Immobilization of Proteins for Single-Molecule Fluorescence Resonance Energy Transfer Measurements of Conformation and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regeneration of PEG slide for multiple rounds of single-molecule measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. proteochem.com [proteochem.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 2-(Biotin-amido)-1,3-bis-(C1-PEG1-acid)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b604950#2-biotin-amido-1-3-bis-c1-peg1-acid-molecular-weight]

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